

Application Note: NMR and Mass Spectrometry Analysis of Methyl benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl benzofuran-5-carboxylate**

Cat. No.: **B179646**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of **Methyl benzofuran-5-carboxylate** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes comprehensive experimental protocols, predicted spectral data, and an interpretation of the expected results. This information is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development settings.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

- Compound Name: **Methyl benzofuran-5-carboxylate**
- CAS Number: 108763-47-9[\[1\]](#)
- Molecular Formula: $C_{10}H_8O_3$ [\[1\]](#)
- Molecular Weight: 176.17 g/mol [\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Methyl benzofuran-5-carboxylate** by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for **Methyl benzofuran-5-carboxylate** in a standard deuterated solvent like CDCl₃, referenced to TMS at 0.00 ppm.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~7.7	d	~2.2
H-3	~6.8	d	~2.2
H-4	~8.2	d	~1.8
H-6	~7.9	dd	~8.7, 1.8
H-7	~7.5	d	~8.7
-OCH ₃	~3.9	s	-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for **Methyl benzofuran-5-carboxylate** are presented below.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O	~167
C-2	~146
C-3	~107
C-3a	~128
C-4	~125
C-5	~124
C-6	~122
C-7	~112
C-7a	~156
-OCH ₃	~52

Experimental Protocol: NMR Analysis

1. Sample Preparation:

- Accurately weigh 5-10 mg of **Methyl benzofuran-5-carboxylate**.^[3]
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).^[3]
- Ensure the sample is fully dissolved; vortex if necessary.
- Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.^[4]
- Transfer the clear solution into a clean, dry 5 mm NMR tube.^[4]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer.^[3]

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.[3]
- Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.[3]
- Relaxation Delay: 1-2 seconds.[3]
- Temperature: 298 K.[3]

3. ^{13}C NMR Acquisition:

- Instrument: 100 MHz (for ^{13}C) NMR Spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0 to 200 ppm.[3]
- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ^{13}C .[3]
- Relaxation Delay: 2-5 seconds.[3]
- Temperature: 298 K.[3]

4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of **Methyl benzofuran-5-carboxylate** and to gain structural insights through its fragmentation pattern.

Predicted Mass Spectral Data

The predicted key ions and their mass-to-charge ratios (m/z) for **Methyl benzofuran-5-carboxylate** under electron ionization (EI) are listed below.

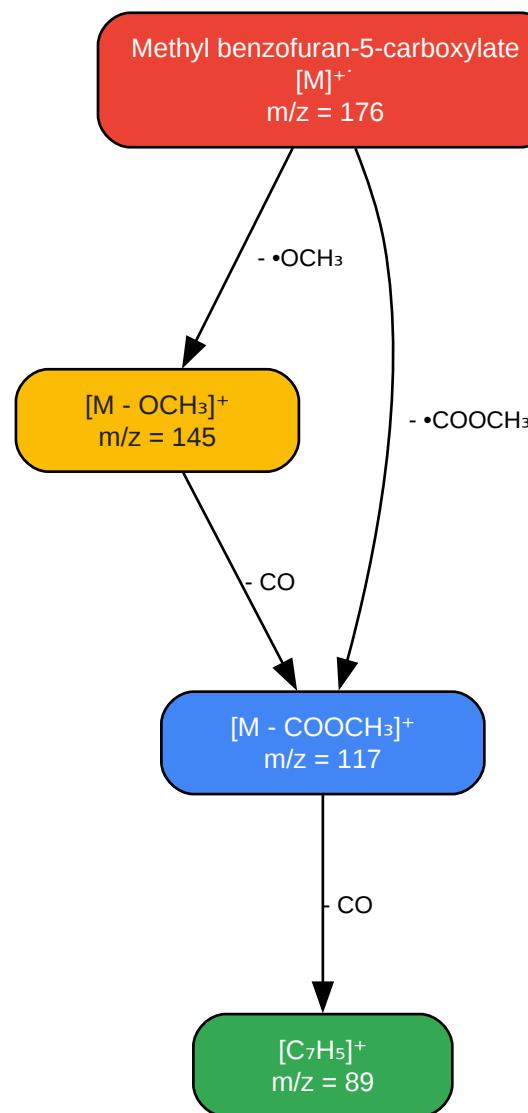
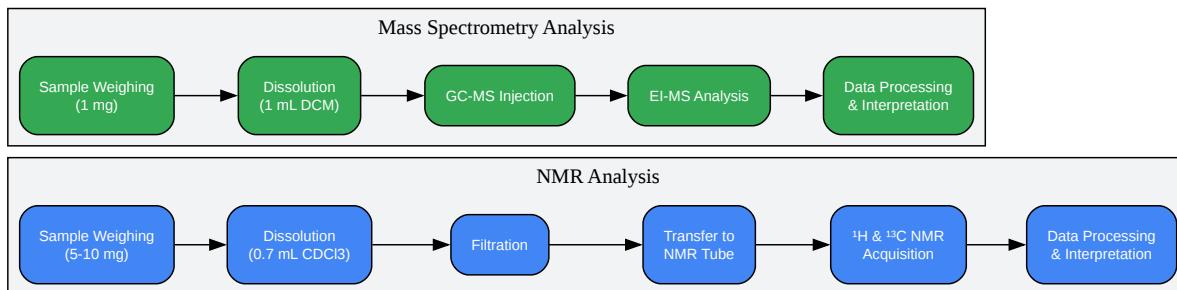
m/z	Predicted Ion	Fragment Lost
176	[M] ⁺	-
145	[M - OCH ₃] ⁺	.OCH ₃
117	[M - COOCH ₃] ⁺	.COOCH ₃
89	[C ₇ H ₅] ⁺	CO

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

- Prepare a dilute solution (e.g., 1 mg/mL) of **Methyl benzofuran-5-carboxylate** in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

2. GC-MS Analysis:



- Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[3]
- GC Column: A standard non-polar column (e.g., DB-5ms or equivalent).
- Injection Volume: 1 μ L.
- Inlet Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 300.

3. Data Analysis:

- Identify the peak corresponding to **Methyl benzofuran-5-carboxylate** in the total ion chromatogram (TIC).
- Analyze the mass spectrum of the identified peak to determine the molecular ion and fragmentation pattern.

Visualizations

Analytical Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 108763-47-9|Methyl Benzofuran-5-Carboxylate [rlavie.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Note: NMR and Mass Spectrometry Analysis of Methyl benzofuran-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179646#nmr-and-mass-spectrometry-analysis-of-methyl-benzofuran-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com